molecular formula C12H9ClN2O2 B179557 2-(4-Chloro-phenylamino)-nicotinic acid CAS No. 16344-26-6

2-(4-Chloro-phenylamino)-nicotinic acid

Cat. No.: B179557
CAS No.: 16344-26-6
M. Wt: 248.66 g/mol
InChI Key: YEXIXVLEDGNAKM-UHFFFAOYSA-N
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Description

DHODH-IN-17 is a compound known for its inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial in the pyrimidine biosynthesis pathway. This compound has shown potential in the treatment of various cancers, including acute myeloid leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DHODH-IN-17 involves the preparation of 2-anilino nicotinic acid derivatives. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of DHODH-IN-17 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: DHODH-IN-17 undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for its activity as an inhibitor of dihydroorotate dehydrogenase .

Common Reagents and Conditions: Common reagents used in the reactions involving DHODH-IN-17 include oxidizing agents and reducing agents. The conditions for these reactions are typically controlled to ensure the stability and activity of the compound .

Major Products: The major products formed from the reactions of DHODH-IN-17 include its oxidized and reduced forms, which are crucial for its inhibitory activity .

Scientific Research Applications

DHODH-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the study of pyrimidine biosynthesis and its role in cancer cell proliferation. In medicine, DHODH-IN-17 is being explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers .

Mechanism of Action

The mechanism of action of DHODH-IN-17 involves the inhibition of dihydroorotate dehydrogenase, an enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway. By inhibiting this enzyme, DHODH-IN-17 disrupts the production of pyrimidine nucleotides, leading to the depletion of intracellular pyrimidine pools. This results in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .

Comparison with Similar Compounds

  • Brequinar
  • Teriflunomide
  • OSU-03012
  • TAK-632

Comparison: DHODH-IN-17 is unique in its structure and potency as a dihydroorotate dehydrogenase inhibitor. Compared to similar compounds like brequinar and teriflunomide, DHODH-IN-17 has shown higher specificity and efficacy in inhibiting the enzyme. This makes it a promising candidate for further research and development in cancer therapy .

Properties

IUPAC Name

2-(4-chloroanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXIXVLEDGNAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362931
Record name 2-(4-Chloro-phenylamino)-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16344-26-6
Record name 2-(4-Chloro-phenylamino)-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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